Inter-Ring Dihedral Angle: Conformational Deviation vs. 4-Fluoro Analog
In the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide (I), the dihedral angle between the sulfonyl benzene ring (major component) and the aniline ring is 63.36 (19)° [1]. This is 19.1° larger than the dihedral angle of 44.26 (13)° observed in the directly comparable 4-fluoro analog N-(4-fluorophenyl)-4-methoxybenzenesulfonamide (II) [1]. The C1–S1–N1–C7 torsion angles are 66.33 (19)° for (I) and 68.4 (2)° for (II), indicating similar twisting at the sulfonamide S–N bond despite the large inter-ring angular difference [1].
Δ = 19.1° (43% larger)
| Evidence Dimension | Inter-ring dihedral angle (sulfonyl benzene vs. aniline ring) |
|---|---|
| Target Compound Data | 63.36 (19)° |
| Comparator Or Baseline | N-(4-fluorophenyl)-4-methoxybenzenesulfonamide (II): 44.26 (13)° |
| Quantified Difference | Δ = 19.1° (43% larger for the 4-methyl compound) |
| Conditions | Single-crystal X-ray diffraction at 296 K; monoclinic P2₁/c for (I) vs. orthorhombic Pna2₁ for (II) |
Why This Matters
A 19° difference in inter-ring angle substantially alters the spatial projection of the aniline ring, which directly impacts pharmacophore geometry in receptor binding and packing interactions in co-crystal engineering, meaning researchers cannot substitute the 4-fluoro analog without altering molecular recognition geometry.
- [1] Rodrigues, V. Z., Preema, C. P., Naveen, S., Lokanath, N. K., & Suchetan, P. A. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1388–1391. View Source
